molecular formula C30H30EuF21O6 B231990 Dimethyl 2,3-bis(sulfanyl)butanedioate CAS No. 17660-57-0

Dimethyl 2,3-bis(sulfanyl)butanedioate

Cat. No.: B231990
CAS No.: 17660-57-0
M. Wt: 210.3 g/mol
InChI Key: VVOFTOVXFWLOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,3-bis(sulfanyl)butanedioate is an organosulfur compound featuring a succinate backbone (butanedioate) esterified with methyl groups at both terminal carboxylates and substituted with sulfanyl (-SH) groups at the 2 and 3 positions. This structure confers unique reactivity and polarity, balancing lipophilic ester groups with hydrophilic thiol functionalities. The presence of sulfanyl groups may enable disulfide bond formation or metal coordination, distinguishing it from simpler succinate derivatives.

Properties

CAS No.

17660-57-0

Molecular Formula

C30H30EuF21O6

Molecular Weight

210.3 g/mol

IUPAC Name

dimethyl 2,3-bis(sulfanyl)butanedioate

InChI

InChI=1S/C6H10O4S2/c1-9-5(7)3(11)4(12)6(8)10-2/h3-4,11-12H,1-2H3

InChI Key

VVOFTOVXFWLOAY-UHFFFAOYSA-N

SMILES

COC(=O)C(C(C(=O)OC)S)S

Canonical SMILES

COC(=O)C(C(C(=O)OC)S)S

Synonyms

Di-Me-meso-DMSA
DiMeDMSA
dimercaptosuccinic acid dimethyl ester
dimethyl dimercaptosuccinic acid
dimethyl mercaptosuccinate
dimethyl mercaptosuccinate, (R*,S*)-isomer
mercaptosuccinic acid dimethyl este

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dimethyl 2,3-bis(sulfanyl)butanedioate, allowing for comparative analysis of their properties and applications:

Butylmethyl Succinate (C₉H₁₆O₄)

  • Structure : A succinate ester with butyl and methyl substituents.
  • Source : Naturally isolated from Diospyros maritima stems .
  • Properties : Lacks sulfur, rendering it less polar than this compound. Likely exhibits higher lipophilicity due to the butyl group, favoring solubility in organic solvents.
  • Applications: Potential use in flavorings or fragrances due to ester functionality.

2,3-bis(sulfanyl)propan-1-ol (C₃H₈OS₂)

  • Structure : A triol with sulfanyl groups at the 2 and 3 positions.
  • Solubility : Highly soluble in polar solvents (e.g., water) due to hydrogen bonding from -OH and -SH groups .
  • Applications : Utilized in chelation therapy or as a reducing agent. The hydroxyl group enhances hydrophilicity compared to the esterified dimethyl derivative.

Sodium 2,3-bis(sulfanyl)propane-1-sulfonate Hydrate (C₃H₇NaO₃S₃·H₂O)

  • Structure : A sulfonate salt with sulfanyl groups and a hydrated sodium counterion.
  • Properties : Ionic nature ensures high water solubility, contrasting with the neutral ester derivative .
  • Applications : Likely employed in industrial settings (e.g., corrosion inhibition or stabilizers) due to sulfonate stability.

Comparative Data Table

Compound Functional Groups Solubility Profile Source/Origin Key Applications
This compound Ester, sulfanyl Moderate in organics Synthetic Organic synthesis, ligands
Butylmethyl succinate Ester Lipophilic Natural (plant) Flavors, fragrances
2,3-bis(sulfanyl)propan-1-ol Hydroxyl, sulfanyl High in polar solvents Synthetic Chelation, redox reactions
Sodium 2,3-bis(sulfanyl)propane-1-sulfonate Sulfonate, sulfanyl High in water Synthetic Industrial stabilizers

Key Research Findings

Structural Influence on Solubility: Sulfur-containing groups enhance polarity but are modulated by other substituents. This compound’s ester groups reduce water solubility compared to the sulfonate salt or thiol-alcohol . Butylmethyl succinate’s lack of sulfur increases hydrophobicity, favoring non-polar media .

Reactivity and Applications :

  • Sulfanyl groups enable metal coordination, suggesting this compound’s utility in catalysis or heavy-metal sequestration.
  • Ionic sulfonates (e.g., sodium derivative) are more stable in aqueous environments than esters, limiting cross-reactivity .

Natural vs. Synthetic Origins :

  • Naturally occurring succinate derivatives (e.g., butylmethyl succinate) may have niche biological roles, while synthetic analogs (e.g., this compound) offer tailored chemical functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.